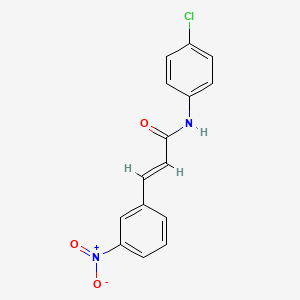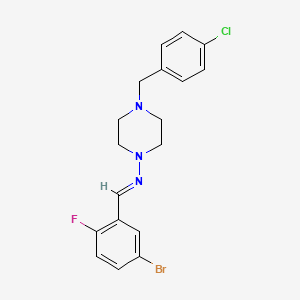
N-(3-chloro-2-methylphenyl)-2-(4-ethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(3-chloro-2-methylphenyl)-2-(4-ethylphenoxy)acetamide and related compounds typically involves multi-step chemical reactions, often starting from simpler aromatic compounds or phenols. For instance, one study describes the synthesis of a related compound, N-Methyl-2-(4-phenoxyphenoxy) acetamide, from 4-phenoxyphenol and 2-chloroacetyl methylamine, using DMF as a solvent and potassium carbonate as a catalyst, followed by reactions with sulfuryl chloride to achieve the desired product (Gao Yonghong, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-chloro-2-methylphenyl)-2-(4-ethylphenoxy)acetamide is characterized using various spectroscopic techniques such as IR, MS, and NMR. These analyses provide detailed information on the molecular conformation, bonding, and functional groups present. For example, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide was studied for its non-planar discrete molecular structure, highlighting the importance of spectroscopic methods in understanding the spatial arrangement of atoms within the molecule (Rohan A. Davis, P. Healy, 2010).
Chemical Reactions and Properties
Chemical reactions involving N-(3-chloro-2-methylphenyl)-2-(4-ethylphenoxy)acetamide and its derivatives can lead to a wide range of products, depending on the reactants and conditions used. Studies have shown that reacting similar acetamide compounds with aromatic amines or other reagents can yield products with diverse structures and potential applications, emphasizing the compound's versatility in chemical synthesis (N. Agarwal, R. Mital, 1976).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their characterization and application in various fields. The crystal structure, in particular, provides insights into the compound's stability and reactivity. For instance, the crystal structure analysis of a related compound, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, revealed its non-planar molecular configuration, which is linked by intermolecular hydrogen bonds (Rohan A. Davis, P. Healy, 2010).
Chemical Properties Analysis
The chemical properties of N-(3-chloro-2-methylphenyl)-2-(4-ethylphenoxy)acetamide derivatives, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are significant for their application in synthesis and material science. Research on similar compounds has highlighted their potential in forming new chemical bonds and structures, paving the way for novel materials and therapeutic agents (Mahmoud Arafat et al., 2022).
科学的研究の応用
Chemoselective Acetylation in Synthesis
The chemoselective acetylation process, exemplified by the synthesis of N-(2-Hydroxyphenyl)acetamide, highlights the utility of acetamide derivatives in the preparation of compounds with significant biological activity. This process utilizes immobilized lipase and various acyl donors to achieve the selective monoacetylation of aminophenols, demonstrating the flexibility and efficiency of acetamide derivatives in synthetic organic chemistry and drug development. The study conducted by Magadum and Yadav (2018) provides insights into the optimization of this process, including the selection of acyl donors and reaction conditions, to enhance yield and selectivity, which are crucial for the scalable synthesis of pharmaceuticals (Magadum & Yadav, 2018).
Anticancer and Anti-inflammatory Potentials
Research on the development of new chemical entities for potential anticancer, anti-inflammatory, and analgesic agents has led to the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These compounds, including N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, have shown promising activity against breast cancer and neuroblastoma cell lines, as well as in anti-inflammatory and analgesic models. The study by Rani et al. (2014) highlights the potential of acetamide derivatives in therapeutic drug development, providing a basis for further investigation into their mechanism of action and optimization for clinical use (Rani et al., 2014).
Structural Insights for Drug Design
The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide offers valuable structural and functional insights into the design of anticancer drugs. Sharma et al. (2018) elucidated the crystal structure of this compound, providing a foundation for understanding its interaction with biological targets such as the VEGFr receptor. This research underscores the importance of structural studies in the rational design of acetamide derivatives with enhanced biological activity, paving the way for the development of novel anticancer therapies (Sharma et al., 2018).
Synthetic Pathways and Pharmacological Assessment
The Leuckart synthesis pathway has been employed to produce novel acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. Compounds such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide have been synthesized and evaluated for their biological activities. This research by Rani et al. (2016) not only expands the repertoire of acetamide derivatives but also provides a methodological framework for the synthesis and pharmacological assessment of new compounds with therapeutic potential (Rani et al., 2016).
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-3-13-7-9-14(10-8-13)21-11-17(20)19-16-6-4-5-15(18)12(16)2/h4-10H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOSBEYZUQHECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(4-ethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538749.png)

![3-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5538764.png)

![methyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5538783.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5538787.png)

![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538801.png)
![2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5538804.png)
![N~1~-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1H-tetrazole-1,5-diamine](/img/structure/B5538814.png)
![ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5538821.png)
![5-methyl-3-phenyl-6-propyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5538823.png)
![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538849.png)
![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)